Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433898
InChI: InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

CAS No.:

Cat. No.: VC17433898

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate -

Specification

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C12H20O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h13H,2-9H2,1H3
Standard InChI Key LDBVVOJDSVXCDA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C12CCC(CC1)(CC2)CO

Introduction

Chemical Structure and Molecular Properties

Structural Features

Ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate belongs to the bicyclo[2.2.2]octane family, a strained carbocyclic system with three fused six-membered rings. The compound’s core structure is substituted at the 1-position with an ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) and at the 4-position with a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}). This arrangement creates a sterically congested environment that influences reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameEthyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
Molecular FormulaC11H16O4\text{C}_{11}\text{H}_{16}\text{O}_{4}
Molecular Weight212.24 g/mol
Canonical SMILESCCOC(=O)C12CCC(CC1)(CC2)CO
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (ester carbonyl and hydroxyl)

The bicyclo[2.2.2]octane framework imposes significant ring strain, which enhances the compound’s reactivity in cycloaddition and substitution reactions. The hydroxymethyl group introduces polarity, enabling hydrogen bonding with biological targets or solvents.

Synthesis and Reaction Chemistry

Synthetic Strategies

While no published protocols explicitly describe the synthesis of ethyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, analogous compounds suggest plausible routes:

  • Esterification of Bicyclo[2.2.2]octane Carboxylic Acid:
    Reacting 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) could yield the target ester. This method mirrors the synthesis of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate.

  • Hydroxymethylation of Preformed Esters:
    Introducing the hydroxymethyl group via aldol condensation or hydroxymethylation reactions on a preformed bicyclo[2.2.2]octane ester precursor.

Table 2: Hypothetical Synthesis Conditions

StepReaction TypeReagents/ConditionsExpected Yield
1EsterificationEthanol, H2_2SO4_4, reflux60–75%
2HydroxymethylationFormaldehyde, base catalyst45–60%

Reactivity and Derivatives

The compound’s functional groups enable diverse transformations:

  • Ester Hydrolysis: Under basic conditions, the ethyl ester hydrolyzes to the carboxylic acid, forming 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid.

  • Oxidation of Hydroxymethyl: The CH2OH-\text{CH}_2\text{OH} group oxidizes to a carbonyl (CO-\text{CO}) using agents like pyridinium chlorochromate (PCC).

  • Esterification of Hydroxymethyl: The hydroxyl group can be acylated to form ethers or esters, enhancing lipophilicity for drug delivery applications.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its polar functional groups:

  • Water Solubility: Limited due to the hydrophobic bicyclic core but enhanced by hydrogen-bonding capacity (~10–20 mg/mL).

  • Organic Solvents: Miscible with ethanol, dimethyl sulfoxide (DMSO), and dichloromethane.

Stability studies on analogs indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures.

Biological Activity and Applications

Table 3: Hypothetical Biological Targets

TargetMechanismPotential Application
Viral ProteasesCompetitive inhibitionAntiviral therapy
Amino Acid TransportersSubstrate mimicryMetabolic disorder treatment
KinasesAllosteric modulationCancer therapeutics

Industrial Applications

The compound’s rigid structure makes it a candidate for:

  • Chiral Auxiliaries: Facilitating asymmetric synthesis in pharmaceutical manufacturing.

  • Polymer Crosslinkers: Enhancing thermal stability in specialty polymers.

Future Research Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to access enantiopure forms.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Computational Modeling: Predicting binding affinities for disease-relevant targets using molecular docking.

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